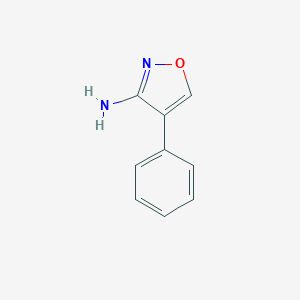

4-Phenyl-1,2-oxazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-8(6-12-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFGZGKZJRXLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182424-34-6 | |

| Record name | 4-phenyl-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Phenyl 1,2 Oxazol 3 Amine Analogues

Electrophilic Functionalization Pathways

The phenyl group of 4-phenyl-1,2-oxazol-3-amine is subject to electrophilic aromatic substitution (SEAr), a fundamental reaction for modifying the aromatic core. The regiochemical outcome of such substitutions is dictated by the combined electronic effects of the two substituents on the phenyl ring: the C4-isoxazole moiety and the C3-amino group attached to the isoxazole (B147169).

The amino group (-NH2) on the isoxazole ring is a powerful electron-donating group, which activates the heterocyclic system. However, for the purposes of substitution on the separate phenyl ring, the entire 3-aminoisoxazol-4-yl substituent must be considered. The isoxazole ring itself is generally regarded as an electron-withdrawing and deactivating group due to the electronegativity of the nitrogen and oxygen atoms. thieme-connect.de Conversely, the amino group at position 3 is strongly electron-donating through resonance. The net effect of the 3-aminoisoxazol-4-yl substituent is complex, but it is generally expected to direct incoming electrophiles to the ortho and para positions of the phenyl ring. The nitrogen lone pair from the amino group can be delocalized into the isoxazole ring, which in turn influences the phenyl ring. This directing effect is a standard principle in electrophilic aromatic substitution, where electron-donating groups stabilize the cationic intermediate (arenium ion) formed during attack at the ortho and para positions. wikipedia.orgmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions applicable to this system include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the reactive isoxazole ring or the amino group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Products |

| Nitration | HNO₃ / H₂SO₄ | 4-(4-Nitrophenyl)-1,2-oxazol-3-amine and 4-(2-Nitrophenyl)-1,2-oxazol-3-amine |

| Bromination | Br₂ / FeBr₃ | 4-(4-Bromophenyl)-1,2-oxazol-3-amine and 4-(2-Bromophenyl)-1,2-oxazol-3-amine |

| Sulfonation | Fuming H₂SO₄ | 4-(4-Sulfophenyl)-1,2-oxazol-3-amine |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-(4-Acylphenyl)-1,2-oxazol-3-amine |

Redox Transformations of the Oxazole (B20620) Ring

The oxidation of isoxazole analogues often targets substituents or precursor isoxazoline (B3343090) rings rather than the aromatic isoxazole core itself. The synthesis of 3-aminoisoxazoles can be achieved through the oxidation of the corresponding 3-aminoisoxazolines. This transformation converts the saturated heterocyclic ring into the aromatic isoxazole system. A variety of oxidizing agents can be employed for this purpose, with iodine-mediated oxidation being a notable example. acs.orgnih.gov In some cases, spiro isoxazolines have been subjected to electro-oxidation to yield the corresponding isoxazole derivatives without causing the ring to open. researchgate.net

The isoxazole ring is susceptible to reductive cleavage of the weak N-O bond, a reaction that provides a powerful pathway for synthesizing other functionalized molecules, particularly β-amino enones. rsc.org This transformation effectively diversifies the heterocyclic core into an open-chain system that can be used for further synthetic manipulations.

This reductive ring-opening can be initiated by various methods:

Metal Carbonyls : Transition metal carbonyls, such as hexacarbonylmolybdenum [Mo(CO)₆] or pentacarbonyliron [Fe(CO)₅], can induce the reductive cleavage of the N-O bond. rsc.orgpsu.edu The reaction is proposed to proceed through an N-complexed isoxazole intermediate, which then forms a complexed (β-oxo vinyl)nitrene that is subsequently reduced by the metal center in the presence of a proton source like water. rsc.orgpsu.edu

Photochemical Reduction : Irradiation of isoxazoles in the presence of a reducing agent like triethylamine (B128534) or copper(II) salts can also lead to reductive ring cleavage. researchgate.net

Table 2: Examples of Reductive Ring Cleavage of Isoxazole Analogues

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 3,5-Diarylisoxazoles | [Mo(CO)₆], H₂O, heat | β-Amino enone | psu.edu |

| 3,5-Diarylisoxazoles | [Fe(CO)₅], H₂O, photoirradiation | β-Amino enone | psu.edu |

| 3,5-Disubstituted isoxazoles | Triethylamine, hν (acetonitrile) | Reductive ring-cleavage products | researchgate.net |

Ring Stability and Cleavage Reactions (e.g., Acid-Mediated Processes)

Beyond reductive methods, the isoxazole ring can be opened under other conditions, notably through acid-mediated processes or by reaction with electrophiles. The inherent weakness of the N-O bond is the primary driver for these transformations. thieme-connect.de

Acid catalysis can facilitate ring-opening, particularly in polar solvents. researchgate.net For instance, treatment of isoxazoles with a strong Brønsted acid like triflimide (HNTf₂) can trigger a ring-opening cascade, especially in the presence of other reactants like ynamides, leading to the formation of new heterocyclic systems. rsc.org

A notable example of electrophile-induced ring cleavage is the reaction of isoxazoles with electrophilic fluorinating agents like Selectfluor. This reaction proceeds via an initial electrophilic fluorination, which is then followed by deprotonation and N-O bond cleavage to yield α-fluorocyanoketones. researchgate.net This method demonstrates how the isoxazole ring can serve as a masked precursor to highly functionalized acyclic compounds.

Cycloaddition Chemistry (e.g., Diels-Alder Reactivity of Oxazoles)

While 1,3-oxazoles are known to participate in Diels-Alder reactions, 1,2-oxazoles (isoxazoles) are generally unreactive as dienes in conventional [4+2] cycloadditions with dienophiles. acs.org Their reactivity in cycloadditions is channeled through different, more complex pathways that often involve the isoxazole ring acting as a synthon for other reactive intermediates after ring-opening.

Inverse-Electron-Demand Hetero-Diels-Alder Reaction : Isoxazoles can react as the 4π component in inverse-electron-demand hetero-Diels-Alder reactions when paired with electron-rich dienophiles such as enamines. This reaction, often catalyzed by a Lewis acid like TiCl₄, leads to the formation of highly substituted pyridines. The mechanism involves an initial [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes ring-opening and subsequent reduction to yield the pyridine (B92270) product. nsf.gov

Formal Annulation Reactions : In the presence of metal catalysts (e.g., gold) or Brønsted acids, isoxazoles react with alkynes in various formal annulation reactions ([3+2], [4+1], [5+2]). These transformations typically begin with a nucleophilic attack from the isoxazole nitrogen onto the activated alkyne, followed by ring-opening to form a key α-imino metal carbene intermediate. This intermediate then undergoes further cyclization and rearrangement to produce a diverse range of N-containing heterocycles, such as pyrroles and 1,3-oxazepines. rsc.org

Imino-Diels-Alder (Povarov Reaction) : Isoxazole derivatives can be used as components in multi-component reactions like the Povarov reaction to generate complex polycyclic systems. For example, 5-aminoisoxazoles can react with aldehydes and other components in cyclocondensation reactions to build fused heterocyclic structures. beilstein-journals.org

Nucleophilic Character of Oxazole Derivatives

Identification of Preferred Nucleophilic Sites within the Heterocycle

The identification of the most nucleophilic sites within an oxazole derivative is crucial for predicting its behavior in chemical reactions. In the case of this compound, the substituent groups—a phenyl group at the C4 position and an amino group at the C3 position—play a pivotal role in determining the electronic distribution and, consequently, the nucleophilic centers of the molecule.

Generally, for the unsubstituted oxazole ring, the nitrogen atom at position 3 is considered a primary site for electrophilic attack, such as protonation and N-alkylation. tandfonline.comsemanticscholar.org This is attributed to the lone pair of electrons on the pyridine-type nitrogen. Among the carbon atoms of the oxazole ring, the C4 and C5 positions are typically more susceptible to electrophilic attack than the C2 position, which is situated between two electronegative atoms. clockss.org Some studies suggest that electrophilic substitution occurs preferentially at the C5 position. tandfonline.combrainly.in Conversely, nucleophilic attack on the ring carbons is rare but, when it occurs, is favored at the C2 position, especially if it bears a good leaving group. pharmaguideline.comwikipedia.org

The presence of the amino group at the C3 position in this compound is expected to significantly influence the nucleophilicity. The amino group is a strong electron-donating group, which can increase the electron density of the heterocyclic system. However, its direct attachment to the nitrogen atom might modulate the basicity of the ring nitrogen. The primary nucleophilic character of this compound is likely to be dominated by the exocyclic amino group, which is a potent nucleophile in its own right.

Quantum chemical studies on substituted oxazoles have provided further insights into their reactivity. These studies often utilize calculations of Fukui functions to predict sites for nucleophilic and electrophilic attack. For instance, research has shown that electron-donating substituents enhance the reactivity of the oxazole ring toward electrophiles. researchgate.net In such activated systems, the pyridine-like nitrogen atom is often the preferred site for soft electrophiles. researchgate.net

The phenyl group at the C4 position, being an aromatic substituent, can exert both inductive and resonance effects, further modifying the electronic landscape of the oxazole ring. Its precise influence on the nucleophilicity of the different ring positions would depend on the specific reaction conditions and the nature of the electrophile.

A summary of the general reactivity of oxazole derivatives is presented in the table below, which can be extrapolated to understand the potential nucleophilic sites in this compound.

| Position in Oxazole Ring | Type of Attack | Influencing Factors | General Reactivity |

| N-3 | Electrophilic Attack (Protonation, Alkylation) | Lone pair on pyridine-like nitrogen. | Generally the most basic and nucleophilic site in the unsubstituted ring. tandfonline.comsemanticscholar.org |

| C-2 | Nucleophilic Attack | Flanked by two electronegative atoms (N and O). | Most susceptible to nucleophilic attack, especially with a leaving group. pharmaguideline.comwikipedia.org |

| C-4 | Electrophilic Attack | Electron-donating effect from oxygen. | Susceptible to electrophilic attack. clockss.org |

| C-5 | Electrophilic Attack | Less influenced by the inductive effects of N and O compared to C2. | Often the preferred site for electrophilic substitution in the absence of strong directing groups. tandfonline.combrainly.in |

| Exocyclic Amine (at C3) | Electrophilic Attack | Lone pair on the nitrogen atom. | Expected to be a primary nucleophilic center in this compound. |

Advanced Spectroscopic and Structural Characterization of 1,2 Oxazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR for Comprehensive Structural Elucidation

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 4-Phenyl-1,2-oxazol-3-amine, are not available in the surveyed literature. Such data would be essential for confirming the substitution pattern on both the phenyl and 1,2-oxazole rings.

Two-Dimensional NMR Techniques (e.g., Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC)) for Definitive Assignments

HSQC and HMBC experimental data, which are critical for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure, have not been published for this compound.

Vibrational Spectroscopy (Infrared, IR)

A specific, experimentally verified Infrared (IR) spectrum for this compound, detailing the characteristic absorption bands (in cm⁻¹) for its functional groups (e.g., N-H stretches of the amine, C=N and N-O stretches of the oxazole (B20620) ring, and C=C stretches of the phenyl ring), is not documented in the available scientific resources.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

Published High-Resolution Mass Spectrometry (HRMS) data, which would provide the precise mass of the molecular ion and confirm the elemental formula (C₉H₈N₂O), could not be located for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data, including the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, are not available in the referenced literature for this compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular geometry, conformation, and intermolecular interactions. However, no published single-crystal X-ray diffraction studies for this compound could be located.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry Determination

A single-crystal X-ray diffraction analysis of this compound would yield precise data on its molecular structure in the solid state. This includes bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. The analysis would reveal the planarity of the 1,2-oxazole ring and the dihedral angle between this ring and the phenyl substituent at the 4-position.

Illustrative Data Table (Hypothetical) This table is for illustrative purposes only, as specific data for the target compound is unavailable.

| Parameter | Expected Value Range | Description |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic, etc. | The crystal system describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | The space group defines the crystal's symmetry elements. |

| a (Å) | 5-15 | Unit cell dimension. |

| b (Å) | 5-15 | Unit cell dimension. |

| c (Å) | 10-25 | Unit cell dimension. |

| β (°) | 90-110 | Unit cell angle (for monoclinic systems). |

| N-O Bond Length (Å) | ~1.38 - 1.43 | The length of the nitrogen-oxygen bond within the oxazole ring. |

| C-N (amine) Bond (Å) | ~1.35 | The length of the bond connecting the amino group to the oxazole ring. |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. The primary amine group is a potent hydrogen bond donor, and the nitrogen and oxygen atoms of the oxazole ring can act as acceptors. These N-H···N or N-H···O hydrogen bonds would likely be key in forming chains or sheets within the crystal lattice. iucr.org Additionally, the presence of two aromatic rings (the phenyl group and the oxazole ring) suggests the possibility of π-π stacking interactions, where the rings align in a parallel or offset fashion to stabilize the structure. nih.govnih.gov

Illustrative Table of Intermolecular Interactions (Hypothetical) This table is for illustrative purposes only, as specific data for the target compound is unavailable.

| Interaction Type | Donor | Acceptor | Distance (Å) | Description |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amine) | N (oxazole) | ~2.9 - 3.2 | Links molecules into chains or dimers. nih.gov |

| Hydrogen Bond | N-H (amine) | O (oxazole) | ~2.9 - 3.2 | A potential secondary hydrogen bonding motif. |

Hirshfeld Surface Analysis for Detailed Intermolecular Contact Characterization

Illustrative Hirshfeld Surface Contact Contributions (Hypothetical) This table is for illustrative purposes only, as specific data for the target compound is unavailable.

| Contact Type | Contribution (%) | Significance |

|---|---|---|

| H···H | 40-55% | Represents the largest contribution, typical for organic molecules. nih.gov |

| C···H / H···C | 20-30% | Relates to van der Waals forces and potential C-H···π interactions. nih.gov |

| N···H / H···N | 5-15% | Highlights the crucial role of hydrogen bonding from the amine group. gazi.edu.tr |

Purity and Quantitative Analysis Techniques (e.g., Reverse-Phase High-Performance Liquid Chromatography, RP-HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard and powerful technique for determining the purity of a compound and for its quantitative analysis in various mixtures. mdpi.com In RP-HPLC, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). scispace.com

No specific, validated HPLC method for the quantitative analysis of this compound has been found in the scientific literature. The development of such a method would involve optimizing parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities or other components in the sample.

Illustrative RP-HPLC Method Parameters (Hypothetical) This table is for illustrative purposes only, as specific data for the target compound is unavailable.

| Parameter | Value | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | The stationary phase for separating the compound from impurities. |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The solvent system that carries the analyte through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and the retention time. |

| Detection | UV at 254 nm | Wavelength at which the phenyl and oxazole chromophores strongly absorb light. |

Based on the available information, there are no specific theoretical and computational chemistry studies published in peer-reviewed literature that focus solely on the chemical compound this compound.

Therefore, it is not possible to provide a detailed, scientifically accurate article with research findings and data tables as requested in the outline. Generating such an article would require fabricating data and research that does not exist, which would be scientifically inaccurate and misleading.

For a comprehensive understanding of the computational profile of this specific molecule, original research employing the quantum chemical methods outlined in the query (DFT, TD-DFT, etc.) would need to be conducted.

Theoretical and Computational Chemistry Studies on 4 Phenyl 1,2 Oxazol 3 Amine

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are cornerstones of modern drug discovery, allowing researchers to visualize and predict how a ligand like 4-Phenyl-1,2-oxazol-3-amine might interact with a protein target on a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. rroij.com It is widely used to forecast the binding affinity and interaction mode of a ligand with the active site of a target protein. vietnamjournal.ru Software like AutoDock is frequently employed for these studies. rroij.com The process involves preparing the target protein structure, often by removing water molecules and adding polar hydrogens, and then docking the ligand into the binding site to calculate a binding energy score. rroij.com A lower negative binding energy typically indicates a more favorable interaction. rroij.com

In studies of related oxazole (B20620) derivatives, molecular docking has been instrumental. For instance, docking studies on N-arylbenzo[d]oxazol-2-amines as potential α-glucosidase inhibitors helped to explore their binding interactions. researchgate.net Similarly, research on 4-Phenylthiazol-2-amine derivatives, which are structurally similar to the subject compound, revealed docking scores ranging from -6.658 to -8.911 kcal/mol against the estrogen receptor-alpha (ER-α) protein target. vietnamjournal.ru For brominated oxazole derivatives targeting the Anopheles gambiae 3-hydroxykynurenine transaminase, binding energies as low as -8.58 kcal/mol were reported. researchgate.net Such studies often reveal key interactions, like π-π stacking, which can be crucial for binding affinity. ucl.ac.uk

Table 1: Example Molecular Docking Scores for Related Heterocyclic Compounds

| Compound/Derivative Class | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 4-Phenylthiazol-2-amine derivatives | Estrogen Receptor-alpha (ER-α) | -6.658 to -8.911 | vietnamjournal.ru |

| 2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]cyclopentane-1-carboxylic acid | 3-hydroxykynurenine transaminase | -8.58 | researchgate.net |

| 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid | 3-hydroxykynurenine transaminase | -8.25 | researchgate.net |

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes and stability of a ligand-protein complex. plos.org Following molecular docking, MD simulations can assess whether the predicted binding pose is stable. plos.org Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed. A stable complex is often indicated by RMSD and RMSF values remaining below certain thresholds (e.g., 2 nm) throughout the simulation. plos.org

MD simulations have been applied to various azole-based compounds to understand their dynamic behavior. For example, 100 ns simulations were used to assess the conformational flexibility of a cyclohexenyl group on a related phenyl-isoxazole-amine compound. In another study on inhibitors for the influenza A virus M2-S31N protein, MD simulations were crucial in the initial drug design phase when a crystal structure was unavailable. nih.gov For inhibitors of Leishmania infantum target proteins, MD simulations confirmed the stability of docked 1,2,4-oxadiazole (B8745197) derivatives. mdpi.com

To further refine binding affinity predictions from molecular docking, binding free energy calculations are performed on snapshots from MD simulations. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and its counterpart, Molecular Mechanics Generalized Born Surface Area (MM-GBSA), are popular methods for this purpose due to their balance of speed and accuracy. nih.gov These methods calculate the total binding free energy (ΔG_bind) by summing the molecular mechanics energy, solvation free energy, and entropy contributions. nih.govresearchgate.net

These calculations can provide a more accurate estimation of the ligand's potency. For example, in a study targeting the Helicobacter pylori XGHPRT enzyme, lead compounds exhibited stable MM-PBSA net binding energies as low as -71.91 kcal/mol. nih.gov The major driving forces for the binding were identified as electrostatic and van der Waals interactions. nih.gov Similarly, for inhibitors of Anopheles gambiae 3-hydroxykynurenine transaminase, the total binding energy for a lead oxazole derivative was calculated to be -26.64 kcal/mol. researchgate.net

Table 2: Example Binding Free Energy Calculations for Related Compounds

| Compound ID / Class | Method | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| CHEMBRIDGE-10000196 | MM-PBSA | -61.18 | nih.gov |

| CHEMBRIDGE-10000295 | MM-PBSA | -71.91 | nih.gov |

| 2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]cyclopentane-1-carboxylic acid | Not Specified | -26.64 | researchgate.net |

Computational Prediction of Molecular Descriptors Relevant to Chemical Design

Predicting molecular descriptors is essential for early-stage drug development to estimate a compound's likelihood of having drug-like properties. These descriptors help to forecast a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

For oral drug candidates, a LogP value of less than 5 is generally considered favorable according to Lipinski's Rule of 5. acdlabs.com Various computational methods exist to estimate LogP, with the resulting values often denoted as cLogP (calculated LogP). In studies of related heterocyclic compounds, maintaining an optimal lipophilicity is a key objective. For example, in a series of 1,3,4-oxadiazol-2(3H)-ones, a lead compound had a cLogP of 2.7 and a measured LogD at pH 7.4 of 2.6, indicating properties consistent with lead-like chemical space. ucl.ac.uk

The Topological Polar Surface Area (TPSA) is another crucial descriptor for predicting drug transport properties, particularly oral bioavailability and blood-brain barrier penetration. openmolecules.org TPSA is calculated as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. openmolecules.org Molecules with a TPSA of 140 Ų or less are more likely to be orally bioavailable. mdpi.com Similarly, a TPSA below 80 or 100 Ų suggests a higher likelihood of penetrating cell membranes. openmolecules.org

In the development of various oxazole and isoxazole (B147169) derivatives, TPSA is a standard parameter to calculate. For a series of 1,2,4-oxadiazole derivatives, the TPSA values were found to be below 140 Ų, suggesting good potential for oral bioavailability. mdpi.com In another example, an oxadiazole derivative selected as a lead compound had a TPSA of 59.2 Ų. ucl.ac.uk Edaravone-1,3,4-oxadiazole derivatives were also noted to have TPSA values under 100 Ų, supporting their potential as orally active agents. rsc.org

Table 3: Example TPSA Values for Related Heterocyclic Compounds

| Compound Class | TPSA (Ų) | Reference |

|---|---|---|

| 1,3,4-Oxadiazol-2(3H)-one derivative (23dd) | 59.2 | ucl.ac.uk |

| 1,2,4-Oxadiazole derivatives (Ox1-Ox7) | < 140 | mdpi.com |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(2-Fluorophenyl)-1,2-oxazol-3-amine |

| 4-Phenylthiazol-2-amine |

| N-arylbenzo[d]oxazol-2-amine |

| 2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]cyclopentane-1-carboxylic acid |

| 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid |

| 4-(Cyclohex-1-en-1-yl)-3-phenyl-1,2-oxazol-5-amine |

| 1,2,4-Oxadiazole derivatives |

| 1,3,4-Oxadiazole derivatives |

| Combretastatin A-4 |

| 1,3,4-Oxadiazol-2(3H)-one |

Hydrogen Bond Acceptor and Donor Counts

Hydrogen bonds play a crucial role in molecular recognition and the interaction of a molecule with its biological target. The number of hydrogen bond donors and acceptors is a key determinant of a compound's solubility, permeability, and binding affinity. fishersci.ca

Computational analysis of the related compound, 4-Amino-3-phenyl-1,2-oxazole-5-carbonitrile, provides the following values: nih.gov

Hydrogen Bond Donor Count: The primary amine group (-NH2) at the 3-position of the oxazole ring contains two hydrogen atoms that can act as hydrogen bond donors. Therefore, the hydrogen bond donor count is 2. nih.gov

Hydrogen Bond Acceptor Count: The nitrogen atom within the oxazole ring and the oxygen atom of the oxazole ring can both act as hydrogen bond acceptors. The nitrile group in the analog also contributes to the acceptor count. For this compound, the key acceptors are the oxazole nitrogen and oxygen. Computational predictions for the analogous nitrile compound suggest a hydrogen bond acceptor count of 4. nih.gov

These counts are critical in understanding the potential for this molecule to interact with biological macromolecules. The presence of both donor and acceptor sites allows for a variety of hydrogen bonding interactions.

Table 1: Computed Hydrogen Bond Properties for a Close Analog of this compound

| Property | Value | Source |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Data is for the compound 4-Amino-3-phenyl-1,2-oxazole-5-carbonitrile (PubChem CID: 20499812). |

Rotatable Bonds Analysis

For the analogous compound, 4-Amino-3-phenyl-1,2-oxazole-5-carbonitrile, the computed number of rotatable bonds is 1. nih.gov This is attributed to the single bond connecting the phenyl ring to the oxazole ring. The bonds within the aromatic and heterocyclic rings are not considered rotatable. This low number of rotatable bonds suggests that this compound is a relatively rigid molecule.

Table 2: Rotatable Bond Count for a Close Analog of this compound

| Property | Value | Source |

| Rotatable Bond Count | 1 | nih.gov |

| Data is for the compound 4-Amino-3-phenyl-1,2-oxazole-5-carbonitrile (PubChem CID: 20499812). |

Molecular Globularity Descriptor

The molecular globularity descriptor is a computational parameter that provides a quantitative measure of the three-dimensional shape of a molecule. It is often used in drug discovery to assess the "three-dimensionality" of a compound, which can influence its binding to protein targets.

The globularity descriptor is typically calculated using specialized software packages such as the QikProp module within the Schrödinger Suite. This calculation is based on the ratio of the molecule's van der Waals volume to the volume of a sphere that encapsulates the entire molecule. A value closer to 1.0 indicates a more spherical or globular shape.

While a specific molecular globularity value for this compound is not available in the reviewed literature, the methodology for its calculation is well-established in computational chemistry. For instance, studies on other heterocyclic compounds have utilized such descriptors to predict their permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The relatively planar nature of the phenyl and oxazole rings would likely result in a globularity descriptor value that is less than 1.0, indicating a departure from a perfect spherical shape.

Structure Activity Relationship Sar Principles in 1,2 Oxazole Medicinal Chemistry Scaffold Design

Design Considerations for 1,2-Oxazole Derivatives as Chemical Scaffolds

The design of 1,2-oxazole derivatives as chemical scaffolds in medicinal chemistry is a strategic process aimed at developing novel compounds with favorable biological activities. semanticscholar.orgtandfonline.com The 1,2-oxazole nucleus, a five-membered aromatic ring containing nitrogen and oxygen, is a versatile lead structure. semanticscholar.org Its derivatives are known to interact with various enzymes and receptors through non-covalent bonds, leading to a spectrum of biological actions. semanticscholar.orgtandfonline.com

Key considerations in the design of these scaffolds include:

Versatility and Substituent Flexibility: The oxazole (B20620) ring offers three positions for substitution, allowing for a wide range of structural modifications. This flexibility enables the fine-tuning of pharmacological activities. researchgate.net

Bioisosteric Replacement: The oxazole ring can act as a bioisostere for other heterocyclic rings like thiazoles, imidazoles, and triazoles. rsc.org This strategy is employed to enhance pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. rsc.orgdrughunter.com

Interaction Capabilities: The distinct structural characteristics of 1,2-oxazole derivatives enable them to participate in various non-covalent interactions, including hydrogen bonding, π–π stacking, hydrophobic effects, and van der Waals forces, which are crucial for target binding. rsc.org

The goal of these design strategies is to discover novel chemical scaffolds with broad-spectrum activity, high bioactivity, low toxicity, and excellent pharmacokinetic properties. rsc.org

Influence of Substituent Variation on Chemical Interactions and Binding Affinity

The nature and position of substituents on the 1,2-oxazole ring significantly impact the molecule's chemical interactions and binding affinity with its biological target.

Electronic Effects of Substituents (e.g., Electron-Donating vs. Electron-Withdrawing Groups)

The electronic properties of substituents on the 1,2-oxazole ring play a crucial role in modulating the binding affinity of the derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can indirectly influence the electrophilicity of other parts of the molecule, such as a carbonyl moiety designed to react with an enzyme's active site. nih.gov

In studies of α-keto oxazole inhibitors of fatty acid amide hydrolase, it was generally observed that hydrophobic or electron-withdrawing substituents enhanced binding affinity more significantly than polar or electron-donating ones. nih.gov For instance, substituents like -CH3, -CF3, -F, and -Cl led to increased potency. nih.gov However, some polar substituents such as -CO2CH3, -NO2, and -NH2 were also tolerated and, in some cases, even enhanced inhibitory potency. nih.gov

Table 1: Effect of Substituent Electronic Properties on Biological Activity

| Substituent Type | General Effect on Binding Affinity | Examples |

| Electron-Withdrawing | Generally enhances affinity | -CF3, -Cl, -NO2 |

| Electron-Donating | Can be tolerated or enhance affinity depending on context | -CH3, -OCH3, -NH2 |

| Hydrophobic | Often enhances affinity | -CH3, Phenyl |

Positional Isomerism and its Impact on Ligand-Target Interaction Topography

The specific placement of substituents on the 1,2-oxazole ring, known as positional isomerism, has a profound effect on how a ligand interacts with its biological target. The topology of the heterocycle can dictate the potency of a compound. nih.gov

For example, in a study of factor Xa inhibitors, two oxazole isomers differing only in the arrangement of the ring atoms showed a more than tenfold difference in potency. nih.gov This difference was attributed to the distinct dipole-dipole interactions between the heterocyclic ring and an amide moiety within the protein target. nih.gov Similarly, for non-prostanoid prostacyclin mimetics, one oxazole isomer was found to be five times more potent than its regioisomer. nih.gov This was interpreted as the nitrogen atom of the more potent isomer being ideally positioned to accept a hydrogen bond from a donor within the receptor protein. nih.gov

These examples underscore the critical importance of optimizing the substitution pattern on the 1,2-oxazole scaffold to achieve the desired biological activity.

Steric Hindrance and Conformational Flexibility in Molecular Recognition

The size, shape, and conformational freedom of substituents on the 1,2-oxazole ring are critical factors in molecular recognition. Steric hindrance, which arises from the spatial arrangement of atoms, can either prevent or promote effective binding to a biological target.

The introduction of bulky substituents can lead to a loss of potency if they clash with the amino acid residues in the binding pocket. nih.gov Conversely, in some cases, a certain degree of steric bulk is necessary to achieve optimal interactions. For instance, in a series of GPR88 agonists, branched alkyl groups were found to be more potent than linear ones, suggesting a specific steric requirement for activity. nih.gov

Bioisosteric Strategies in 1,2-Oxazole Analog Design

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the compound's pharmacological profile. drughunter.comufrj.br The 1,2-oxazole ring is often employed as a bioisostere for other five-membered heterocycles, such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and thiazoles. nih.gov

This strategy can be used to:

Improve Metabolic Stability: Replacing a metabolically labile group, like an amide, with a more stable 1,2-oxazole ring can increase the compound's half-life in the body. nih.gov

Enhance Potency and Selectivity: Bioisosteric replacement can lead to improved binding affinity and selectivity for the desired biological target. nih.govrsc.org For instance, replacing an amide with an oxazole moiety in certain compounds provided potent inhibition of the target enzyme. nih.gov

Modify Physicochemical Properties: This strategy can be used to optimize properties like solubility and membrane permeability. nih.gov

The success of a bioisosteric replacement is highly context-dependent, and the choice of the replacement group must be carefully considered based on the specific goals of the drug design program. drughunter.com

Table 2: Common Bioisosteric Replacements for the 1,2-Oxazole Ring

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Amide | 1,2-Oxazole | Improved metabolic stability, altered potency |

| 1,2,4-Oxadiazole (B8745197) | 1,2-Oxazole | Modified electronic properties and binding interactions |

| Thiazole | 1,2-Oxazole | Altered pharmacokinetic profile |

Mechanistic Insights into Ligand-Biomolecular Recognition

Understanding the molecular mechanisms by which 1,2-oxazole derivatives recognize and bind to their biological targets is crucial for rational drug design. The interactions are governed by a combination of non-covalent forces. rsc.orgsemanticscholar.org

Hydrogen Bonding: The nitrogen atom in the 1,2-oxazole ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes. nih.govacs.org The oxygen atom can also participate in hydrogen bonding.

π-π Stacking: The aromatic nature of the 1,2-oxazole ring allows it to engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. rsc.org

Hydrophobic Interactions: Substituents on the oxazole ring, particularly hydrophobic ones, can form favorable interactions with nonpolar regions of the binding pocket. rsc.orgnih.gov

Dipole-Dipole Interactions: The inherent dipole moment of the 1,2-oxazole ring can lead to specific dipole-dipole interactions with polar groups in the binding site, influencing binding affinity and orientation. nih.govresearchgate.net

Role of Hydrogen Bonding in Specificity and Affinity

Hydrogen bonding is a critical determinant of ligand specificity and binding affinity in drug-receptor interactions. kubinyi.de For the 1,2-oxazole scaffold, the nitrogen atom is the primary hydrogen bond acceptor, a property attributed to its greater basicity compared to the ring oxygen. researchgate.net Theoretical studies have confirmed that in interactions with water, the water molecule preferentially binds to the nitrogen atom of the oxazole ring via a hydrogen bond. researchgate.net In its protonated state, the N-H group of the oxazole ring can also act as a hydrogen bond donor. researchgate.net

In the specific case of 4-Phenyl-1,2-oxazol-3-amine , the potential for hydrogen bonding is significant. The molecule presents several key features:

The 3-amino group (-NH₂) : This primary amine is a potent hydrogen bond donor.

The ring nitrogen (N-2) : This atom acts as a hydrogen bond acceptor.

The ring oxygen (O-1) : This atom is a weaker hydrogen bond acceptor.

The ability of these groups to form directional hydrogen bonds with amino acid residues such as aspartate, glutamate (B1630785), serine, and threonine within a protein's binding pocket is a cornerstone of its potential biological activity. An example from a related structure, oxaprozin, shows its oxazole ring forming a hydrogen bond with a water molecule, which in turn binds to an glutamate residue in the target site. rsc.org

Aromatic Interactions (e.g., π-π Stacking) with Target Sites

The aromatic character of the 1,2-oxazole ring and its substituents is crucial for engaging in various non-covalent interactions with target sites. rsc.orgresearchgate.net These interactions, which include π-π stacking, π-cation, and π-sigma interactions, are fundamental to the molecular recognition process.

π-π Stacking : This compound possesses two aromatic systems: the 1,2-oxazole ring and the phenyl ring at position 4. These can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

π-Cation Interactions : The electron-rich π-systems of the phenyl and oxazole rings can interact favorably with positively charged residues, such as the side chains of lysine (B10760008) (Lys) and arginine (Arg). Research on related fused tandfonline.comnih.govoxazole systems has demonstrated the presence of π-cation interactions between the heterocyclic system and lysine residues in the tubulin binding pocket. nih.govacs.org

π-Sigma Interactions : In some orientations, an aromatic ring can interact with non-aromatic side chains, such as a π-sigma interaction observed between the oxazole ring of risperidone (B510) and a valine residue in its target receptor. rsc.org

The presence of the phenyl group at the C4 position significantly enhances the potential for these aromatic and hydrophobic interactions, anchoring the molecule within a binding pocket.

Hydrophobic Interactions and Lipophilicity Modulation

Hydrophobic interactions are a major driving force for ligand binding, where nonpolar regions of a ligand are sequestered from the aqueous environment into hydrophobic pockets of a protein. The lipophilicity of a compound, often quantified by its partition coefficient (LogP), is a key parameter in drug design.

For This compound , the phenyl ring is the primary contributor to its hydrophobic character. This group can fit into hydrophobic pockets lined with nonpolar amino acid residues like leucine, isoleucine, and valine. The modulation of lipophilicity is a common strategy in the optimization of 1,2-oxazole-based drug candidates. Studies have shown that adding electron-withdrawing groups like halogens can enhance biological activity, an effect attributed in part to improved lipophilicity, which facilitates better interactions within hydrophobic binding sites. nih.gov Similarly, research on a series of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] tandfonline.comnih.govoxazoles found that an improvement in antiproliferative activity was directly linked to a greater contribution from lipophilic energy components in target binding. nih.govacs.org

Pharmacophore Modeling and Derivation for 1,2-Oxazole Chemical Series

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. mdpi.com By analyzing a series of active compounds, a model can be derived that serves as a template for designing new, potentially more potent molecules.

Several pharmacophore models have been developed for chemical series containing oxazole or related isosteres.

Sigma(1) Receptor Ligands : A 3D pharmacophore model was developed for a series of benzo[d]oxazol-2(3H)-one derivatives. The most predictive model consisted of five features: one positive ionizable feature, one hydrogen bond acceptor, two hydrophobic aromatic features, and one general hydrophobic feature. nih.gov

VEGFR-2 Inhibitors : The design of novel benzoxazole-based VEGFR-2 inhibitors was guided by a pharmacophore requiring a heterocyclic core for hinge region binding, a hydrogen-bonding moiety, and a terminal lipophilic tail to occupy an allosteric pocket. tandfonline.com

PPAR-γ Agonists : A study on thiazolidine-dione-oxazole derivatives identified a best-fit pharmacophore model (AAHNR_1) comprising two hydrogen bond acceptors, one hydrogen bond donor, one negative ionizable region, and one aromatic ring. worldscientific.com

Based on these established models and the structure of This compound , a hypothetical pharmacophore for a related chemical series can be derived. This model would likely include:

A Hydrogen Bond Donor (HBD) : Corresponding to the 3-amino group.

A Hydrogen Bond Acceptor (HBA) : Corresponding to the ring nitrogen (N-2).

An Aromatic Ring (AR) : Corresponding to the phenyl group at C4.

A Hydrophobic Feature (HY) : Also associated with the phenyl group.

This derived pharmacophore provides a rational framework for the virtual screening of compound libraries and the design of new analogs based on the this compound scaffold.

Advanced Research Applications of 1,2 Oxazol 3 Amine Compounds

Utilization as Chemical Building Blocks and Synthetic Intermediates

The structural arrangement of 4-Phenyl-1,2-oxazol-3-amine, featuring multiple reactive sites, establishes it as a versatile building block in organic synthesis. farmaciajournal.com Chemists utilize such heterocyclic fragments as starting points for constructing more elaborate molecular architectures. sigmaaldrich.com

Precursors for Complex Heterocyclic Structures

The this compound molecule is an ideal precursor for synthesizing more complex heterocyclic systems. The 3-amino group serves as a key nucleophilic handle, enabling a variety of chemical transformations. It can participate in condensation reactions to form larger heterocyclic structures or undergo substitution reactions. smolecule.com The phenyl group at the 4-position can be functionalized through electrophilic aromatic substitution, allowing for the introduction of additional diversity. Furthermore, the isoxazole (B147169) ring itself can undergo ring-opening or cycloaddition reactions under specific conditions, providing pathways to different classes of compounds. For instance, related amino-functionalized 1,2-oxazole derivatives are used to generate diverse chemical libraries for drug discovery. nih.gov The synthesis of new 1,2,4-oxadiazole (B8745197) derivatives has been achieved through methods like the [3+2]-cycloaddition, showcasing a strategy that could be adapted for related heterocycles. nih.gov

Amino Acid-like Building Blocks for Peptide Mimicry

Unnatural amino acids containing heterocyclic scaffolds are increasingly used as building blocks to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. nih.govmdpi.com The 1,2-oxazole amino acid derivatives are particularly suitable for this purpose as they can be readily synthesized and incorporated into peptide-like chains. nih.gov

The 1,2,oxazole (B20620) ring can function as a bioisostere of the trans-peptide bond, introducing conformational rigidity into the peptide backbone. mdpi.com In the context of this compound, the 3-amino group acts as an analogue to the N-terminus of a natural amino acid, allowing it to be integrated into peptide synthesis protocols. The development of diverse N-substituted azole-containing amino acids is a key strategy for producing novel cyclopeptide analogues with modified backbones. nih.gov This approach allows researchers to modulate the conformational properties and proteolytic stability of peptides, which is crucial for developing new therapeutics. nih.gov

Role in Catalysis and Ligand Design (e.g., in Asymmetric Synthesis)

Heterocyclic compounds are central to the design of ligands for metal-catalyzed reactions, particularly in asymmetric synthesis where creating chiral molecules is essential. While research on this compound itself as a ligand is not extensively documented, the closely related oxazoline-containing ligands, such as PHOX (phosphine-oxazoline) ligands, are widely and successfully used. researchgate.net These ligands coordinate with metal centers (e.g., iridium, palladium) to create chiral catalysts that can achieve high enantioselectivity in reactions like hydrogenation and allylic alkylation. researchgate.net

The design principles from oxazoline (B21484) ligands are transferable to 1,2-oxazole systems. The nitrogen atom of the oxazole ring and the exocyclic amino group in this compound can act as coordination sites for a metal. The phenyl substituent plays a crucial role in influencing the steric and electronic environment of the catalytic center, which is a key factor in achieving high selectivity. researchgate.net Furthermore, isoxazole derivatives have been synthesized as part of a ligand-based design strategy to target specific biological receptors, demonstrating their utility in creating structurally precise molecules for interacting with biological targets. acs.org

Materials Science Innovations

The unique properties of heterocyclic compounds are being harnessed to create novel materials with advanced functions. The incorporation of scaffolds like 1,2-oxazole into larger molecular or polymeric structures can lead to materials with tailored electronic, optical, and physical properties.

Optoelectronic Applications (e.g., Photosensitizers, Electrophosphorescent Emitters)

Cyclometalated iridium(III) complexes are a class of highly efficient phosphorescent materials used as emitters in organic light-emitting diodes (OLEDs). nih.govresearchgate.net The ligands in these complexes are critical for tuning their photophysical properties, such as emission color and quantum efficiency. Ligands often consist of a combination of phenyl and heterocyclic rings (e.g., 2-phenylpyridine). nih.gov

The this compound scaffold contains the necessary phenyl and heterocyclic components to be considered for ligand design in such applications. The substitution pattern on the ligand directly impacts the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby controlling the emission wavelength. researchgate.net While specific data for this compound in this context is limited, studies on related Ir(III) complexes with various phenyl-heterocycle ligands demonstrate the viability of this approach. These complexes are potent photosensitizers for generating singlet oxygen and have high luminescence efficiencies and long excited-state lifetimes, making them suitable for both optoelectronic and photodynamic therapy applications. nih.gov

Below is a table of photophysical data for several cyclometalated Ir(III) complexes that use phenyl-heterocycle ligands, illustrating the performance of this class of materials.

| Complex Name | Ancillary Ligand | Emission Lifetime (degassed) (μs) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| [(bsn)2Ir(acac)] | acetylacetonate | 0.59 | 0.60 | nih.gov |

| [(bt)2Ir(acac)] | acetylacetonate | 1.1 | 0.89 | nih.gov |

| [(ppy)2Ir(acac)] | acetylacetonate | 2.1 | 0.90 | nih.gov |

| Ir{κ2-C,N-[C(CH2tBu)Npy]}{κ2-C,N-(MeC6H3-py)}2 | N/A | N/A | 1.00 (in PMMA film) | acs.org |

Applications in Agrochemical and Specialty Chemical Synthesis

The this compound scaffold is a significant structural motif in the development of advanced agrochemicals and specialty chemicals. While the compound itself is primarily a precursor, its core structure is integral to the synthesis of a variety of active molecules, particularly in the fields of crop protection and specialized material science. Research has demonstrated that derivatives synthesized from the phenylisoxazole core exhibit notable biological activities, functioning as herbicides, fungicides, and herbicide safeners.

In agrochemical research, the phenylisoxazole moiety is recognized as a "pharmacophore" — a molecular feature responsible for a drug's or pesticide's biological activity. Its rigid structure and specific electronic properties allow derivatives to bind effectively to target enzymes and proteins in weeds and fungi. For instance, many substituted phenyl heterocyclic compounds are investigated as potent inhibitors of protoporphyrinogen (B1215707) oxidase (Protox), a key enzyme in the porphyrin pathway of plants, leading to potent herbicidal effects. researchgate.netelectronicsandbooks.com

The 3-amino group on the oxazole ring provides a versatile synthetic handle for chemical modification. This allows for the creation of large libraries of derivative compounds where different functional groups can be attached, systematically altering the molecule's activity, selectivity, and physical properties. This derivatization approach is fundamental to modern pesticide discovery. nih.govacs.orgacs.org

Detailed Research Findings

Recent studies have focused on leveraging the 3-phenylisoxazole (B85705) core to develop novel agrochemicals. One area of significant interest is in creating compounds that can combat bacterial plant pathogens. For example, research into 4-nitro-3-phenylisoxazole derivatives, which are closely related to this compound, has yielded compounds with potent antibacterial activity against significant agricultural threats like Xanthomonas oryzae (Xoo), the causative agent of bacterial blight in rice. rsc.org

In these studies, the 3-phenylisoxazole ring is synthesized, and then various substituents are introduced to modulate the biological activity. The antibacterial efficacy of these compounds is often compared against standard commercial bactericides to evaluate their potential. The results indicate that the phenylisoxazole scaffold is a promising base for developing new agricultural bactericides. rsc.org

Another major application is the development of herbicide safeners. nih.govacs.orgacs.org Herbicide safeners are specialty chemicals applied with herbicides to protect crops from injury without reducing the herbicide's effectiveness against target weeds. Phenylisoxazole derivatives have been designed and synthesized for this purpose. Bioassays show that these compounds can significantly enhance crop tolerance to herbicides like acetochlor, primarily by boosting the crop's natural detoxification pathways, such as increasing glutathione (B108866) content and the activity of glutathione S-transferase enzymes. nih.govacs.orgacs.org

The fungicidal potential of isoxazole derivatives is also an active area of research. researchgate.net The core structure is used as a building block to synthesize complex molecules that can inhibit the growth of pathogenic fungi like Rhizoctonia solani, which causes brown patch disease in various crops. researchgate.net

The data below summarizes the antibacterial activity of several 4-nitro-3-phenylisoxazole derivatives against various plant pathogens, demonstrating the potential of the core structure in developing new agrochemicals. rsc.org

Interactive Data Table: Antibacterial Activity of 4-Nitro-3-phenylisoxazole Derivatives

This table presents the median effective concentration (EC₅₀) values, in micrograms per milliliter (μg/mL), for various synthesized 4-nitro-3-phenylisoxazole derivatives against three bacterial plant pathogens. Lower EC₅₀ values indicate higher potency.

| Compound ID | Target Pathogen | EC₅₀ (μg/mL) | Reference |

| 5o | Xanthomonas oryzae (Xoo) | 1.81 | rsc.org |

| 5p | Xanthomonas oryzae (Xoo) | 1.15 | rsc.org |

| 5q | Xanthomonas oryzae (Xoo) | 1.26 | rsc.org |

| 5r | Xanthomonas oryzae (Xoo) | 1.34 | rsc.org |

| 5s | Xanthomonas oryzae (Xoo) | 2.18 | rsc.org |

| 5t | Xanthomonas oryzae (Xoo) | 2.59 | rsc.org |

| 5u | Xanthomonas oryzae (Xoo) | 2.01 | rsc.org |

| 5v | Xanthomonas oryzae (Xoo) | 1.63 | rsc.org |

| 5w | Xanthomonas oryzae (Xoo) | 1.75 | rsc.org |

| Bismerthiazol (Control) | Xanthomonas oryzae (Xoo) | 68.74 | rsc.org |

| 5p | Pseudomonas syringae (Psa) | 10.11 | rsc.org |

| 5p | Xanthomonas axonopodis (Xac) | 12.51 | rsc.org |

Q & A

Q. How can researchers optimize the synthesis of 4-Phenyl-1,2-oxazol-3-amine to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reaction rates due to their high dielectric constants.

- Temperature control : Reflux conditions (e.g., 80–120°C) are often employed to balance reactivity and thermal stability of intermediates .

- Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid or triethylamine) can stabilize transition states.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water can isolate the compound.

Example Protocol:

React phenylacetonitrile with hydroxylamine hydrochloride in ethanol under reflux for 6 hours.

Quench with ice-water, extract with dichloromethane, and dry over anhydrous Na₂SO₄.

Purify via flash chromatography (ethyl acetate:hexane = 1:3).

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 5.2–5.8 ppm (NH₂ groups).

- ¹³C NMR : Signals near 160 ppm (C=O in oxazole ring) and 120–140 ppm (aromatic carbons).

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 161.07 (calculated for C₉H₈N₂O⁺). Orbitrap instruments provide high-resolution data (e.g., <1 ppm error) .

- X-ray Crystallography :

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.

- Waste disposal : Segregate organic waste and transfer to licensed hazardous waste facilities to prevent environmental contamination .

- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge.

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., motifs). For example:

- Impact on properties : Stronger hydrogen bonding correlates with higher melting points (>200°C) and reduced solubility in non-polar solvents.

Q. How should researchers resolve contradictions in crystallographic data for this compound polymorphs?

Methodological Answer:

- Multi-method validation :

- Compare X-ray diffraction (XRD) data with computational models (e.g., DFT-optimized structures).

- Use differential scanning calorimetry (DSC) to identify polymorphic transitions (e.g., endothermic peaks at 180–220°C).

- Software tools :

Case Study : A 2020 study resolved a discrepancy between XRD and NMR data by identifying a monoclinic-to-triclinic phase transition under humidity .

Q. What strategies improve the reliability of biological activity data for this compound derivatives?

Methodological Answer:

- Dose-response standardization : Use IC₅₀ values (e.g., 10–50 µM for antifungal activity) with triplicate experiments.

- Control experiments : Include reference compounds (e.g., fluconazole for antifungal assays) and solvent controls.

- Data triangulation : Cross-validate results with orthogonal assays (e.g., fluorescence-based viability assays and colony-counting) .

Q. Example Table :

| Derivative | IC₅₀ (µM) Antifungal | IC₅₀ (µM) Anticancer |

|---|---|---|

| 4-Phenyl | 12.3 ± 1.2 | 45.6 ± 3.4 |

| 4-Fluoro | 8.9 ± 0.8 | 32.1 ± 2.9 |

Q. How can researchers leverage computational chemistry to predict the reactivity of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model:

- Frontier molecular orbitals (HOMO-LUMO gap: ~4.5 eV).

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular docking : Autodock Vina predicts binding affinities (e.g., ΔG = −8.2 kcal/mol for CYP450 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.